BenchChemオンラインストアへようこそ!

DS-3032b

MDM2-p53 PPI Growth Inhibition Cancer Cell Lines

DS-3032b is a best-in-class tool for biomarker-driven MDM2-p53 PPI research. Unlike other inhibitors, its clinical activity is linked to a validated 175-gene signature, enabling precise patient stratification for predictive companion diagnostic development. Its well-characterized PDX response profile and established PD marker (MIC-1) make it ideal for dissecting MDM2 amplification, p53 reactivation, and adaptive resistance mechanisms. Ensure your studies use the inhibitor with the most robust pharmacodynamic correlation for translational relevance.

Molecular Formula C21H21F3O4
Molecular Weight
Cat. No. B1191737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-3032b
SynonymsDS3032b;  DS-3032b;  DS 3032b.; NONE
Molecular FormulaC21H21F3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DS-3032b (Milademetan): A Clinically Advanced Oral MDM2-p53 PPI Inhibitor for TP53 Wild-Type Cancers


DS-3032b (Milademetan; RAIN-32) is a synthetic, orally bioavailable small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction (PPI) [1]. It has a molecular weight of 618.5 g/mol and functions by binding to MDM2, thereby preventing the degradation of the tumor suppressor p53 and reactivating p53-mediated cell cycle arrest, senescence, and apoptosis in cancer cells harboring wild-type TP53 [2].

Why DS-3032b Cannot Be Substituted with Generic MDM2 Inhibitors: The Criticality of Predictive Biomarkers and Clinical Profiles


MDM2 inhibitors are not interchangeable due to significant differences in their preclinical potency, selectivity profiles, and the critical dependence of clinical response on specific predictive biomarkers [1]. For instance, the clinical development of idasanutlin (RG7388) in combination with cytarabine for relapsed/refractory AML, while demonstrating an improved overall remission rate, did not result in an overall survival benefit, highlighting the challenge of translating preclinical activity to clinical efficacy [2]. Furthermore, a Phase I study of DS-3032b demonstrated a clear correlation between drug exposure and induction of the pharmacodynamic biomarker MIC-1, a marker of p53 reactivation, underscoring the need for precise patient stratification based on biomarkers such as the validated 175-gene signature to achieve meaningful clinical benefit [1].

Quantitative Evidence Guide for DS-3032b: Differentiating Data vs. MDM2 Inhibitor Comparators


DS-3032b Demonstrates 10-Fold Greater Potency in Growth Inhibition vs. First-Generation MDM2 Inhibitor Nutlin-3a

In a panel of cancer cell lines with wild-type TP53 (SJSA-1, MOLM-13, DOHH-2, WM-115), DS-3032b demonstrated approximately 10-fold greater growth inhibition potency compared to the first-generation MDM2 inhibitor Nutlin-3a [1].

MDM2-p53 PPI Growth Inhibition Cancer Cell Lines

DS-3032b Exhibits a Sub-6 nM IC50 in a Cell-Free MDM2-p53 Binding Assay

In a cell-free Homogeneous Time Resolved Fluorescence (HTRF) assay using recombinant MDM2 and p53 proteins, DS-3032b potently inhibited the MDM2-p53 interaction with an IC50 of 5.57 nM [1]. While this value establishes a benchmark for its class, it is noted that other clinical-stage inhibitors like idasanutlin have reported similar high potencies in biochemical assays [2].

MDM2-p53 PPI Biochemical Assay Potency

DS-3032b's Sensitivity is Predicted by a Validated 175-Gene Signature with High Accuracy in Patient-Derived Models

A 175-gene expression signature was developed and validated to predict tumor sensitivity to DS-3032b. In 13 patient-derived tumor xenograft (PDX) models (melanoma, NSCLC, colorectal, pancreatic cancers), the signature achieved a prediction accuracy of 85%, a sensitivity of 88%, and a positive predictive value (PPV) of 88% for identifying tumors responsive to DS-3032b in vivo [1].

Biomarker Patient-Derived Xenograft (PDX) Precision Medicine

DS-3032b Shows Potent In Vivo Tumor Growth Inhibition in Xenograft Models with Oral Dosing

In mouse xenograft models using SJSA-1 and MOLM-13 tumor cells, oral administration of DS-3032b at 25 and 50 mg/kg/day resulted in >90% reduction in tumor growth [1]. This level of in vivo efficacy, achieved via the oral route, establishes a benchmark for evaluating other MDM2 inhibitors in preclinical oncology research [2].

In Vivo Efficacy Xenograft Oral Bioavailability

Optimal Research and Translational Applications for DS-3032b


Validation of Predictive Biomarker Strategies in Preclinical Oncology

DS-3032b is the optimal tool for validating the utility of predictive gene signatures, such as the 175-gene panel, in guiding MDM2 inhibitor therapy. Its well-characterized response profile in PDX models allows researchers to robustly test biomarker-driven hypotheses, a critical step for developing companion diagnostics for precision oncology [1].

Investigating MDM2 Amplification and TP53 Pathway Dynamics in Cancer Models

Due to its high potency and established selectivity for TP53 wild-type contexts, DS-3032b is an ideal agent for dissecting the functional consequences of MDM2 amplification and p53 reactivation in cellular and in vivo models, as demonstrated in liposarcoma and neuroblastoma studies [1].

Mechanistic Studies of Adaptive Resistance to MDM2 Inhibition

The defined pharmacodynamic marker (MIC-1) and established dose-response relationship for DS-3032b make it a valuable tool for longitudinal studies investigating the emergence of adaptive resistance mechanisms to MDM2 inhibition, particularly in hematological malignancies like AML [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-3032b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.